molecular formula C7H7ClFNO B12962975 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol

1-(2-Chloro-4-fluoropyridin-3-yl)ethanol

Cat. No.: B12962975
M. Wt: 175.59 g/mol
InChI Key: ZUOPDWUCQRAHSE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol typically involves the selective fluorination and chlorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2-Chloro-4-fluoropyridin-3-yl)acetaldehyde, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(2-Chloro-4-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluoropyridin-4-yl)ethanol
  • 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol

Comparison: 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for various applications .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

1-(2-chloro-4-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3

InChI Key

ZUOPDWUCQRAHSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CN=C1Cl)F)O

Origin of Product

United States

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